3,4-dimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide
Description
This compound features a benzamide core linked to a tricyclic heteroatom-rich system (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7-triene). Key structural attributes include:
Properties
IUPAC Name |
3,4-dimethoxy-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-20-11-7-14-15(25-9-24-14)8-16(11)26-18(20)19-17(21)10-4-5-12(22-2)13(6-10)23-3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWJKOPYFAGNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=C(C=C4)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:
Formation of the benzamide core: This can be achieved by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Cyclization and functional group transformations: The intermediate products undergo cyclization reactions to form the tricyclic structure. This may involve the use of reagents such as sulfur and oxygen donors to introduce the thia and dioxo functionalities.
Final coupling and purification: The final step involves coupling the tricyclic intermediate with the benzamide core, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-dimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity.
Comparison with Similar Compounds
Key Analogues and Their Properties
Computational and Experimental Comparison Metrics
Molecular Similarity Analysis
- Tanimoto/Dice Indices : Structural similarity metrics (Tanimoto >0.8 suggests high similarity) could group the target compound with and analogues due to shared tricyclic cores .
- MS/MS-Based Molecular Networking : Fragmentation patterns (cosine scores) may cluster the target compound with ’s analogue but distinguish it from ’s pyridinylmethyl derivative .
Bioactivity Profile Correlation
- Compounds with similar tricyclic cores (e.g., ’s tetracyclic inhibitors) may exhibit overlapping biological targets, such as enzyme inhibition .
- The 3,4-dimethoxy groups in the target compound could enhance membrane permeability compared to 4-methoxy derivatives, as seen in .
Challenges and Limitations in Comparison
Biological Activity
The compound 3,4-dimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide is a complex organic molecule with potential biological activities. This article reviews available literature on its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique tricyclic structure that includes multiple functional groups such as methoxy and thioether moieties. These structural elements are crucial for its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Methoxy Groups | Two (3,4-dimethoxy) |
| Thioether | Present (10-thia) |
| Dioxolane | Two dioxane rings (4,6-dioxa) |
| Azatricyclo Structure | Part of the core framework |
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The specific interactions of this compound are still under investigation, but preliminary studies suggest potential activity against:
- Cancer Cells : Analogous compounds have been shown to inhibit cell growth in various cancer lines.
- Neurotransmitter Receptors : Potential modulation of neurotensin receptors has been suggested based on SAR studies.
Case Studies
- Antitumor Activity :
- Neurotensin Receptor Modulation :
Structure-Activity Relationship (SAR)
The SAR analysis is critical for understanding how modifications to the chemical structure affect biological activity.
Table 2: SAR Insights
| Compound Variant | Binding Affinity (nM) | Efficacy (%) |
|---|---|---|
| Base Compound | 575 | 97 |
| Methyl Substituent | 295 | 116 |
| Ethyl Substituent | 120 | 99 |
These findings indicate that small changes in the substituents can lead to significant variations in both binding affinity and efficacy.
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data for this specific compound is limited, related compounds have shown favorable profiles regarding absorption and bioavailability. Toxicological assessments are essential for determining safety profiles before clinical applications.
Key Findings
- Absorption : Compounds with similar structural features typically exhibit good oral bioavailability.
- Toxicity : Preliminary studies suggest low toxicity levels at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
